Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
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Overview
Description
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate is a synthetic peptide compound with the molecular formula C41H66F3N12O17S and a molecular weight of 1088.09 g/mol . This compound is primarily used in proteomics research and is known for its unique sequence of amino acids, which includes glutamine, methionine, glutamic acid, alanine, valine, and arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence through a series of coupling and deprotection steps. The trifluoroacetate group is introduced during the final cleavage from the resin, which also removes protecting groups from the amino acid side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in proteomics to study protein-protein interactions and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Glutamyl peptides: Peptides containing glutamic acid residues, involved in various biological functions.
Methionyl peptides: Peptides containing methionine residues, important for protein synthesis and metabolism.
Uniqueness
Its trifluoroacetate group also enhances its stability and solubility, making it suitable for various research and industrial applications .
Properties
CAS No. |
868249-03-0 |
---|---|
Molecular Formula |
C39H66N12O16S |
Molecular Weight |
991.085 |
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1 |
InChI Key |
OTBMNLKJPNZFTH-XZZRFHDESA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
Synonyms |
QMEEEAVR TFA; Gln-Met-Glu-Glu-Glu-Ala-Val-Arg TFA |
Origin of Product |
United States |
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